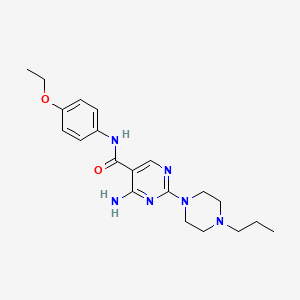![molecular formula C21H22N6O3 B14963911 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14963911.png)
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(furan-2-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide is a complex organic compound featuring multiple heterocyclic rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the 1,2,4-oxadiazole ring, known for its bioisosteric properties, adds to its unique chemical profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(furan-2-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized from tert-butylamidoxime and 4-aminobenzoic acid or 4-nitrobenzonitrile
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(furan-2-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the pyridine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
科学研究应用
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(furan-2-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.
作用机制
The mechanism of action of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(furan-2-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring are known for their bioisosteric properties and wide range of biological activities.
Pyridine Derivatives: Pyridine-containing compounds are widely used in medicinal chemistry due to their ability to interact with biological targets.
Pyrazole Derivatives: Pyrazole rings are common in many bioactive molecules and are known for their stability and versatility in chemical reactions.
Uniqueness
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(furan-2-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide is unique due to the combination of its heterocyclic rings, which confer specific chemical and biological properties. The presence of the furan-2-ylmethyl group further distinguishes it from other similar compounds, potentially enhancing its bioactivity and stability.
属性
分子式 |
C21H22N6O3 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC 名称 |
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H22N6O3/c1-13-16(18(28)23-11-15-6-5-9-29-15)12-24-27(13)17-8-7-14(10-22-17)19-25-20(26-30-19)21(2,3)4/h5-10,12H,11H2,1-4H3,(H,23,28) |
InChI 键 |
OQIWFKDQZXXZPB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C(C)(C)C)C(=O)NCC4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14963837.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-{[4-(propan-2-yl)phenyl]sulfonyl}pyrimidin-4-amine](/img/structure/B14963843.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B14963844.png)
![4-bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B14963847.png)
![2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B14963853.png)
![5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14963855.png)
![4-(2,5-dimethoxyphenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B14963871.png)
![4-({[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14963872.png)
methanone](/img/structure/B14963878.png)
![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14963883.png)


![N-(4-Fluorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B14963898.png)
![5-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B14963924.png)
